molecular formula C17H18N2O2 B4866996 N-(4-ACETYLPHENYL)-N'-PHENETHYLUREA

N-(4-ACETYLPHENYL)-N'-PHENETHYLUREA

Cat. No.: B4866996
M. Wt: 282.34 g/mol
InChI Key: MJFOQVLKFNEUBL-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-N'-phenethylurea is a urea derivative featuring a 4-acetylphenyl group and a phenethyl substituent. Urea derivatives are characterized by their —NH—CO—NH— backbone, which enables hydrogen bonding and influences physicochemical properties such as solubility and bioactivity.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13(20)15-7-9-16(10-8-15)19-17(21)18-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFOQVLKFNEUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-N’-phenethylurea typically involves the reaction of 4-acetylphenyl isocyanate with phenethylamine. The reaction is carried out in an inert atmosphere, often using dry solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of N-(4-acetylphenyl)-N’-phenethylurea can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. Solvent recovery and recycling are also implemented to reduce waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-N’-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-Acetylphenyl)-N’-phenethylurea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-N’-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can form hydrogen bonds with active sites, while the phenethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Critical Analysis and Gaps in Knowledge

  • Target Compound Data: Limited information exists on the synthesis, solubility, or bioactivity of this compound.
  • Comparative Bioactivity: While N-(4-cyanophenyl)-N'-phenylurea has documented agrochemical uses, the target compound’s phenethyl group may align it more closely with CNS-targeting drugs (e.g., dopamine or serotonin modulators).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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